Ethyl[1-(4-fluorophenyl)ethyl]amine

Medicinal chemistry Physicochemical property LogP optimization

Ethyl[1-(4-fluorophenyl)ethyl]amine (CAS: 766529-17-3), also designated as N-ethyl-1-(4-fluorophenyl)ethanamine, is a fluorinated phenethylamine derivative with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol. The compound is characterized by a para-fluorophenyl moiety, an α-methyl branched carbon chain, and an N-ethyl secondary amine functional group.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 766529-17-3
Cat. No. B3283421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[1-(4-fluorophenyl)ethyl]amine
CAS766529-17-3
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCCNC(C)C1=CC=C(C=C1)F
InChIInChI=1S/C10H14FN/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3
InChIKeyBENUOBWNUKJFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl[1-(4-fluorophenyl)ethyl]amine (CAS: 766529-17-3): Fluorinated Building Block with Defined N-Ethyl Substitution for Chemical Synthesis


Ethyl[1-(4-fluorophenyl)ethyl]amine (CAS: 766529-17-3), also designated as N-ethyl-1-(4-fluorophenyl)ethanamine, is a fluorinated phenethylamine derivative with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol . The compound is characterized by a para-fluorophenyl moiety, an α-methyl branched carbon chain, and an N-ethyl secondary amine functional group . Its structural features position it as a versatile synthetic intermediate for constructing more complex molecules, particularly where the combination of para-fluoro aromatic substitution, α-branching, and N-alkylation confers distinct physicochemical properties compared to primary amine analogs .

Why Ethyl[1-(4-fluorophenyl)ethyl]amine Cannot Be Simply Replaced by Other 4-Fluorophenyl Amines in Synthesis


In-class 4-fluorophenyl amines exhibit substantial variation in molecular structure that directly impacts synthetic utility and final compound properties. Primary amine analogs such as 1-(4-fluorophenyl)ethylamine (CAS: 403-40-7, MW: 139.17) and 4-fluorophenethylamine (CAS: 1583-88-6, MW: 139.17) lack the N-ethyl substitution present in Ethyl[1-(4-fluorophenyl)ethyl]amine, resulting in fundamentally different nucleophilicity, steric profiles, and hydrogen-bonding capacity during coupling reactions . These structural divergences alter reaction kinetics, yield profiles, and the physicochemical properties of downstream products, including LogP and membrane permeability . Furthermore, chiral analogs such as (S)-1-(4-fluorophenyl)ethylamine (CAS: 66399-30-2) introduce stereochemical complexity absent in the racemic target compound, which can be either advantageous or disadvantageous depending on synthetic objectives . Substituting without experimental validation risks failed syntheses, altered product impurity profiles, and deviations in critical quality attributes.

Quantitative Comparative Evidence for Ethyl[1-(4-fluorophenyl)ethyl]amine (CAS: 766529-17-3) vs. Closest Analogs


N-Ethyl Substitution Confers Distinct Physicochemical Properties Compared to Primary Amine Analogs

Ethyl[1-(4-fluorophenyl)ethyl]amine (MW: 167.22) contains an N-ethyl substitution absent in primary amine comparators such as 1-(4-fluorophenyl)ethylamine (MW: 139.17). This N-alkylation eliminates one hydrogen-bond donor site and increases molecular weight and predicted lipophilicity, parameters critical for CNS drug design and blood-brain barrier penetration optimization . The LogP value for the structurally related 4-fluorophenethylamine is reported as 1.51–2.03, with N-alkylated derivatives generally exhibiting higher LogP values due to reduced hydrogen-bonding capacity [1].

Medicinal chemistry Physicochemical property LogP optimization

Structural Fragment Identified in Potent Cannabinoid Receptor 2 (CB2) Ligands with Nanomolar Affinity

The 1-(4-fluorophenyl)ethyl amine pharmacophore, present in Ethyl[1-(4-fluorophenyl)ethyl]amine, is a validated privileged fragment for constructing CB2 receptor ligands. In a 2023 US patent (US11564928), Compound 30, which incorporates the N-(1-(4-fluorophenyl)ethyl) amide motif, exhibited a CB2 IC₅₀ of 1.20 nM, with approximately 8,300-fold selectivity over CB1 (IC₅₀ = 10,000 nM) [1][2]. This demonstrates that the 1-(4-fluorophenyl)ethyl fragment, when appropriately elaborated, enables high-potency, target-selective molecular recognition at therapeutically relevant GPCR targets [1].

GPCR pharmacology Cannabinoid receptor Structure-activity relationship Fragment-based drug design

Commercial Availability: Direct Price Comparison with Chiral 4-Fluorophenyl Ethylamine Analogs

For research-scale procurement, Ethyl[1-(4-fluorophenyl)ethyl]amine (95% purity) is commercially offered at €369.00 per 250 mg . In contrast, the chiral primary amine analog (S)-1-(4-fluorophenyl)ethylamine (CAS: 66399-30-2) is available at substantially lower cost per unit mass—€50.00 per 5 g (equivalent to €2.50 per 250 mg) . This approximately 150-fold cost difference per unit mass reflects differences in synthetic accessibility, commercial demand, and the complexity of introducing the N-ethyl substituent .

Procurement Cost analysis Synthetic intermediate Building block

Differentiation from 4-Fluorophenethylamine via TAAR1 Agonist Activity and Molecular Recognition Profile

The structurally related analog 4-fluorophenethylamine (CAS: 1583-88-6) is a documented agonist at human trace amine-associated receptor 1 (TAAR1), with a reported EC₅₀ of 740 nM in CHO-K1 cells co-expressing Gα16 protein [1]. Ethyl[1-(4-fluorophenyl)ethyl]amine differs by the presence of both α-methyl branching and N-ethyl substitution, structural modifications known in the phenethylamine class to significantly alter TAAR1 agonist potency and functional selectivity [1]. The additional steric bulk and altered amine basicity introduced by N-ethylation are predicted to modulate receptor binding and downstream signaling efficacy .

TAAR1 pharmacology Trace amine GPCR Structure-activity relationship

Physicochemical Stability and Handling Profile of Free Base Form vs. Hydrochloride Salt Forms

Ethyl[1-(4-fluorophenyl)ethyl]amine is supplied as the free base (MW: 167.22), with recommended long-term storage in a cool, dry place . The corresponding hydrochloride salt (CAS: 766529-23-1, MW: 203.68) is also commercially available at 95% purity . Free base amines generally exhibit greater volatility and lower aqueous solubility compared to their hydrochloride counterparts. For comparison, (R)-1-(4-fluorophenyl)ethylamine (MW: 139.17) has measured aqueous solubility of 1.5×10⁻³ g/L at 25°C . The free base form of the N-ethyl analog is expected to display similar or slightly lower aqueous solubility, which influences its suitability for aqueous reaction conditions versus organic-phase syntheses .

Formulation Salt selection Stability Handling

Purity Specification and Quality Control Documentation for Reproducible Research

Ethyl[1-(4-fluorophenyl)ethyl]amine is consistently specified at ≥95% purity across multiple reputable vendors . This minimum purity specification aligns with the 95% standard commonly applied to research-grade fluorinated amine building blocks. For comparative reference, chiral analogs such as (S)-1-(4-fluorophenyl)ethylamine are commercially available in higher purity grades (99%, ee 99%) , reflecting the additional purification steps required to achieve and verify enantiomeric excess. Batch-specific certificates of analysis (CoA) for Ethyl[1-(4-fluorophenyl)ethyl]amine are available upon request from suppliers, enabling verification of identity and purity prior to use in sensitive synthetic or biological applications .

Quality control Analytical chemistry Reproducibility Procurement specification

Research and Industrial Application Scenarios for Ethyl[1-(4-fluorophenyl)ethyl]amine (CAS: 766529-17-3) Based on Quantitative Evidence


Synthesis of N-Alkylated Fluorinated Scaffolds for CNS Drug Discovery Programs

In CNS-targeted medicinal chemistry campaigns, optimizing LogP and hydrogen-bond donor count is critical for achieving adequate blood-brain barrier penetration. Ethyl[1-(4-fluorophenyl)ethyl]amine, with its N-ethyl secondary amine structure, eliminates one H-bond donor site relative to primary amine analogs while increasing molecular weight and predicted lipophilicity [1]. This compound is particularly suited for constructing N-alkylated amide or sulfonamide derivatives where the reduced polarity and increased steric bulk of the ethyl group influence target engagement and metabolic stability. The validated use of the 1-(4-fluorophenyl)ethyl fragment in low-nanomolar CB2 ligands (IC₅₀ = 1.20 nM) further supports its utility as a privileged scaffold for GPCR-targeted drug design [2].

Preparation of Racemic Reference Standards for Chiral Chromatography Method Development

Ethyl[1-(4-fluorophenyl)ethyl]amine is supplied as a racemic mixture, making it an appropriate reference standard for developing chiral separation methods where the corresponding enantiopure analogs (e.g., (S)- or (R)-1-(4-fluorophenyl)ethylamine) serve as the resolved analytes . The racemic nature of this compound allows analytical chemists to establish baseline separation conditions and verify column performance for chiral stationary phases . The free base form is suitable for direct injection or derivatization, depending on detector compatibility.

Structure-Activity Relationship (SAR) Studies on TAAR1 and Related Aminergic GPCRs

For researchers investigating the pharmacology of trace amine-associated receptor 1 (TAAR1), Ethyl[1-(4-fluorophenyl)ethyl]amine represents a structurally differentiated tool compound. The known TAAR1 agonist 4-fluorophenethylamine (EC₅₀ = 740 nM) lacks α-methyl branching and N-ethyl substitution [1]. Introducing these modifications enables systematic SAR studies to assess the contributions of α-branching and N-alkylation to receptor activation potency, functional selectivity, and downstream signaling profiles [1]. Such studies inform the rational design of next-generation TAAR1 modulators for neuropsychiatric indications.

Building Block for Fluorinated Organic Synthesis and Library Production

As a para-fluoro-substituted N-ethyl secondary amine, this compound serves as a versatile building block for amide bond formation, reductive amination, and N-alkylation reactions in parallel synthesis workflows . The commercial availability of both free base (CAS: 766529-17-3) and hydrochloride salt (CAS: 766529-23-1) forms provides flexibility in selecting the appropriate starting material based on reaction medium and purification strategy [1][2]. The 95% minimum purity specification is adequate for most discovery-phase synthetic applications, with batch-specific CoA documentation available to support reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl[1-(4-fluorophenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.